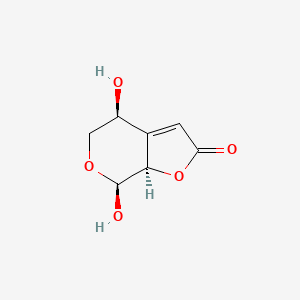

Karrikin 11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Karrikin 11 is a member of the karrikin family, a group of butenolide compounds found in the smoke of burning plant material. These compounds are known for their ability to stimulate seed germination and influence various developmental processes in plants.

Preparation Methods

Karrikins, including Karrikin 11, are typically produced through the pyrolysis of plant material. This process involves the combustion of carbohydrates, such as cellulose, which leads to the formation of karrikins . In industrial settings, karrikins can be synthesized using ultra-high performance liquid chromatography-tandem mass spectrometry to quantify and isolate the compounds from smoke water . Biochars, which are prepared by commercial-scale pyrolysis technologies, also contain karrikins and can be used to stimulate seed germination .

Chemical Reactions Analysis

Karrikin 11 undergoes various chemical reactions, including oxidation, reduction, and substitution. The precise chemical reactions involved in the formation of karrikins from plant material are not fully understood, but they require oxygen and high temperatures . Common reagents used in these reactions include nitric oxide and other oxidizing agents. The major products formed from these reactions are butenolide compounds, which are essential for the biological activity of karrikins .

Scientific Research Applications

Karrikin 11 has a wide range of scientific research applications. In plant biology, it is used to study seed germination, seedling photomorphogenesis, and root system architecture . Karrikins also play a role in improving plant performance under abiotic stress conditions, such as salinity, drought, and heavy metal exposure . In agriculture, karrikins are used to promote the restoration of burned ecosystems by stimulating the germination of fire-following species .

Mechanism of Action

The mechanism of action of Karrikin 11 involves its perception by the KARRIKIN INSENSITIVE2 receptor in plants . This receptor is an alpha/beta-fold hydrolase that transduces the karrikin signal to the F-box protein MAX2, which degrades various growth-repressing proteins . This signaling pathway stimulates seed germination and seedling photomorphogenesis. Karrikins mimic an unidentified endogenous compound that has roles in seed germination and early plant development, and they interact with other plant hormones, such as strigolactones .

Comparison with Similar Compounds

Karrikin 11 is similar to other karrikins, such as Karrikin 1, Karrikin 2, Karrikin 3, and Karrikin 4 . These compounds share a butenolide structure and are derived from the combustion of plant material. this compound is unique in its specific biological activity and its ability to stimulate seed germination in certain plant species. Karrikins are also related to strigolactones, another class of butenolides that regulate plant growth and development . The primary difference between karrikins and strigolactones is their source and specific biological functions.

Properties

Molecular Formula |

C7H8O5 |

|---|---|

Molecular Weight |

172.13 g/mol |

IUPAC Name |

(4S,7S,7aR)-4,7-dihydroxy-4,5,7,7a-tetrahydrofuro[2,3-c]pyran-2-one |

InChI |

InChI=1S/C7H8O5/c8-4-2-11-7(10)6-3(4)1-5(9)12-6/h1,4,6-8,10H,2H2/t4-,6-,7+/m1/s1 |

InChI Key |

RUJWBBAVRBNHNV-QXRNQMCJSA-N |

Isomeric SMILES |

C1[C@H](C2=CC(=O)O[C@H]2[C@H](O1)O)O |

Canonical SMILES |

C1C(C2=CC(=O)OC2C(O1)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13402429.png)

![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)

![9a-Hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione](/img/structure/B13402505.png)